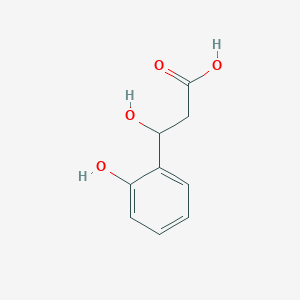
beta,2-Dihydroxybenzenepropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta,2-Dihydroxybenzenepropanoic Acid is an organic compound that belongs to the class of dihydroxybenzoic acids. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a propanoic acid side chain. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Beta,2-Dihydroxybenzenepropanoic Acid can be synthesized through several methods. One common synthetic route involves the Kolbe-Schmitt reaction, where resorcinol is treated with carbon dioxide under high pressure and temperature in the presence of a base, typically sodium hydroxide . This reaction yields the desired dihydroxybenzoic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same Kolbe-Schmitt reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Beta,2-Dihydroxybenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Beta,2-Dihydroxybenzenepropanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Beta,2-Dihydroxybenzenepropanoic Acid exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The carboxyl group can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic Acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.
3,4-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups at the 3 and 4 positions.
Salicylic Acid: Contains a hydroxyl group and a carboxyl group but lacks the second hydroxyl group.
Uniqueness
Beta,2-Dihydroxybenzenepropanoic Acid is unique due to the specific positioning of its hydroxyl groups and the propanoic acid side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
3-hydroxy-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,10-11H,5H2,(H,12,13) |
InChIキー |
NPHUVMKODADFLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
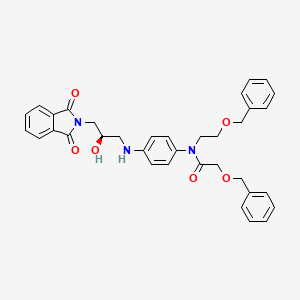
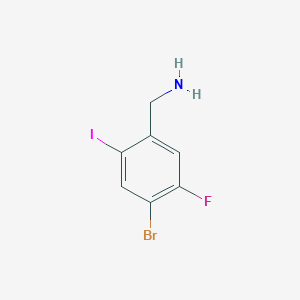
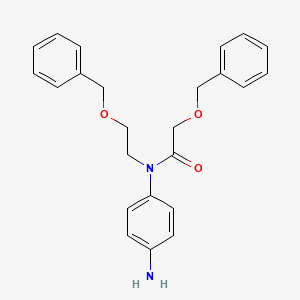
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)
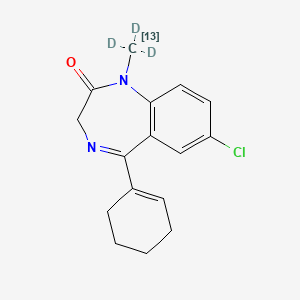
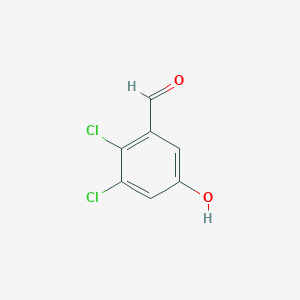
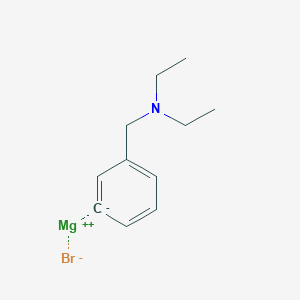
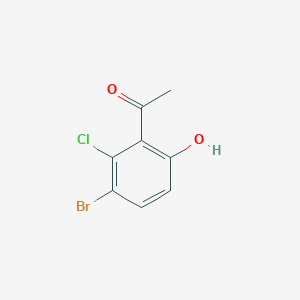
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

